BenchChemオンラインストアへようこそ!

Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate

TPSA Drug-likeness Oral bioavailability

Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate (CAS 1380300-32-2, molecular formula C₁₀H₁₄N₂O₄, MW 226.23 g/mol) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring a tetrahydropyran (oxan-4-yl) substituent at the 3-position and an ethyl carboxylate at the 5-position. The 1,2,4-oxadiazole ring is a recognized privileged scaffold in drug discovery, serving as a hydrolytically stable bioisostere for ester and amide functionalities.

Molecular Formula C10H14N2O4
Molecular Weight 226.23
CAS No. 1380300-32-2
Cat. No. B3059869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate
CAS1380300-32-2
Molecular FormulaC10H14N2O4
Molecular Weight226.23
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)C2CCOCC2
InChIInChI=1S/C10H14N2O4/c1-2-15-10(13)9-11-8(12-16-9)7-3-5-14-6-4-7/h7H,2-6H2,1H3
InChIKeyVNDOCNPFDGWPDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate (CAS 1380300-32-2): A Tetrahydropyran-Functionalized 1,2,4-Oxadiazole Building Block for Medicinal Chemistry and Agrochemical Research


Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate (CAS 1380300-32-2, molecular formula C₁₀H₁₄N₂O₄, MW 226.23 g/mol) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring a tetrahydropyran (oxan-4-yl) substituent at the 3-position and an ethyl carboxylate at the 5-position [1]. The 1,2,4-oxadiazole ring is a recognized privileged scaffold in drug discovery, serving as a hydrolytically stable bioisostere for ester and amide functionalities [2]. The tetrahydropyran moiety contributes conformational flexibility and an additional hydrogen-bond acceptor, differentiating this compound from simpler 3-alkyl-substituted 1,2,4-oxadiazole-5-carboxylate analogs [3]. Computed physicochemical properties include XLogP3-AA of 1.1, topological polar surface area (TPSA) of 74.5 Ų, 6 hydrogen-bond acceptors, and 0 hydrogen-bond donors [1].

Why Generic Substitution of Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate with Simpler Oxadiazole Analogs Carries Quantifiable Risk


In-class oxadiazole-5-carboxylate esters cannot be freely interchanged because the oxan-4-yl (tetrahydropyran) substituent introduces measurable differentiation in topological polar surface area (TPSA 74.5 Ų vs. 65.2 Ų for the tert-butyl analog), hydrogen-bond acceptor count (6 vs. 5 for simple alkyl-substituted variants), and conformational degrees of freedom—all of which directly impact solubility, permeability, and target engagement in downstream applications . Furthermore, the 1,2,4-oxadiazole regioisomer itself exhibits an order-of-magnitude higher lipophilicity (median ΔlogD ≈ 1.2 log units) compared to matched 1,3,4-oxadiazole counterparts, meaning that regioisomeric substitution alone can shift logD by over 10-fold and alter metabolic stability and hERG profiles [1]. Generic replacement without accounting for these scaffold-level differences can compromise lead optimization campaigns and synthetic route feasibility [2].

Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate (1380300-32-2): Quantitative Differentiation Evidence Against Closest Analogs


Topological Polar Surface Area (TPSA) Advantage of the Tetrahydropyran-Substituted 1,2,4-Oxadiazole Over the tert-Butyl Analog

The oxan-4-yl substituent in the target compound contributes an additional ring oxygen that increases TPSA by approximately 9.3 Ų relative to the closest lipophilic alkyl comparator, ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate (CAS 163719-73-1). This is significant because TPSA is inversely correlated with passive intestinal absorption; compounds with TPSA < 140 Ų are generally considered orally bioavailable, but within this range, even ~10 Ų differences can modulate permeability and solubility [1]. The target compound achieves this higher TPSA (74.5 Ų) while maintaining a comparable or slightly lower computed lipophilicity (XLogP3 1.1 vs. 1.54 for the tert-butyl analog), indicating that the tetrahydropyran oxygen introduces polarity without the lipophilicity penalty typically associated with heteroatom incorporation .

TPSA Drug-likeness Oral bioavailability

Regioisomeric Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Lipophilicity and Drug-Likeness Trade-Off

A systematic matched molecular pair (MMP) analysis of the AstraZeneca compound collection, comprising hundreds of 1,2,4-/1,3,4-oxadiazole pairs, demonstrated that the 1,3,4-oxadiazole isomer consistently shows an order-of-magnitude lower lipophilicity (logD), with a median logD difference of 1.2 log units [1]. This means the target compound's 1,2,4-oxadiazole core confers approximately 16-fold higher lipophilicity than an otherwise identical 1,3,4-oxadiazole regioisomer. The same study established that 1,3,4-isomers are favored for metabolic stability, hERG inhibition, and aqueous solubility, while 1,2,4-isomers may offer advantages where higher membrane permeability is desired [1]. For a tetrahydropyran-bearing oxadiazole, the choice of regioisomer therefore represents a deliberate decision point: the 1,2,4-oxadiazole scaffold (as in the target compound) prioritizes permeability over solubility, a trade-off quantified at the ~1.2 logD differential [2].

Lipophilicity Regioisomer comparison Matched molecular pairs

Bioisosteric Metabolic Stability: 1,2,4-Oxadiazole Replaces Ester with Demonstrated Half-Life Extension in Rat Plasma

The 1,2,4-oxadiazole ring is a validated bioisostere for metabolically labile ester groups. In a landmark anti-HIV NNRTI study, replacement of methyl ester moieties in alkenyldiarylmethane (ADAM) compounds with 3-methyl-1,2,4-oxadiazole rings increased the half-life in rat plasma from a baseline range of 0.9–76.6 min (for ester-containing ADAMs 1 and 2) to 61 hours (for oxadiazole-containing ADAM 6), representing a 48-fold to >4,000-fold improvement in metabolic stability [1]. While the target compound retains an ethyl ester at the 5-position (which may be susceptible to esterase-mediated hydrolysis), the 1,2,4-oxadiazole core itself is resistant to hydrolytic degradation, making it a superior scaffold for further derivatization compared to wholly ester-based intermediates [2]. This class-level evidence demonstrates that the oxadiazole heterocycle provides intrinsic metabolic resilience not available in ester-only scaffolds [3].

Metabolic stability Bioisostere Esterase resistance

Hydrogen-Bond Acceptor Capacity: Tetrahydropyran Oxygen Enhances Intermolecular Interaction Potential vs. Alkyl Analogs

The tetrahydropyran (oxane) ring contributes one additional ether oxygen to the target compound's hydrogen-bond acceptor (HBA) count compared to simple alkyl-substituted analogs: the target has 6 HBA (oxadiazole ring nitrogens and oxygens, ester carbonyl and ether oxygens, and the THP ring oxygen), versus 5 HBA for ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate and ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate [1]. This additional HBA capability, coupled with the conformational flexibility of the saturated THP ring, provides enhanced potential for directed hydrogen-bond interactions in protein binding pockets or crystal packing without increasing the hydrogen-bond donor count (0 in all cases) [2]. The increased HBA count also contributes to the higher TPSA, which is correlated with improved aqueous solubility at pH 7.4 in analogous 1,2,4-oxadiazole EGFR inhibitor series showing solubility ranges of 40–70 μg/mL [3].

Hydrogen-bond acceptor Ligand efficiency Crystal engineering

Synthetic Versatility: 5-Ethyl Carboxylate as a Strategic Derivatization Handle Distinguishing This Compound from 5-Chloromethyl or 5-Amine Oxadiazole Analogs

The 5-ethyl carboxylate group in the target compound offers a distinct synthetic advantage over alternative 5-substituted oxan-4-yl oxadiazole analogs. While 5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole (CAS 1487672-90-1) requires nucleophilic displacement for further elaboration and [3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 1485578-19-5) limits chemistry to amide coupling or reductive amination, the ethyl ester in the target compound can be hydrolyzed to the carboxylic acid (enabling amide, ester, or acyl chloride chemistry), reduced to the primary alcohol (for ether or carbamate formation), or directly subjected to aminolysis (for amide bond formation) . This trifurcated reactivity from a single functional group makes the target compound a more efficient entry point for parallel library synthesis compared to the chloromethyl or amine analogs . Commercially, the target compound is available at 95% purity (AKSci) and 98% purity (Leyan), with the 1g scale offered at catalog pricing suitable for pilot-scale medicinal chemistry campaigns .

Synthetic handle Carboxylate derivatization Library synthesis

Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate (CAS 1380300-32-2): Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Enhanced Solubility

When optimizing a lead series where the 3-position substituent on the 1,2,4-oxadiazole scaffold must balance lipophilicity with solubility, the target compound's tetrahydropyran group offers a TPSA advantage of ~9.3 Ų over the tert-butyl analog (74.5 vs. 65.2 Ų) while maintaining a lower XLogP (1.1 vs. 1.54) [1]. This profile is particularly relevant for CNS or intracellular targets where excessive lipophilicity (logD > 3) is associated with promiscuity and toxicity, making the target compound a more developable intermediate than its bulkier alkyl counterparts [2].

Scaffold Selection Where Permeability Takes Priority Over Aqueous Solubility

In drug discovery programs where membrane permeability is a primary requirement (e.g., intracellular kinase targets, Gram-negative antibacterial agents), the 1,2,4-oxadiazole regioisomer of the target compound is the appropriate choice over the 1,3,4-counterpart, as demonstrated by the AstraZeneca MMP analysis showing a median logD advantage of ~1.2 units (approximately 16-fold higher lipophilicity) for 1,2,4-oxadiazoles [1]. This quantitative difference should inform scaffold triage before committing to parallel synthesis or scale-up [2].

Parallel Library Synthesis Requiring Multi-Vector Derivatization from a Single Building Block

The ethyl carboxylate at the 5-position enables three distinct derivatization pathways (hydrolysis, reduction, aminolysis) from a single intermediate, making the target compound a cost-effective cornerstone for library synthesis [1]. This contrasts with the 5-chloromethyl or 5-aminomethyl oxan-4-yl oxadiazole analogs, each of which supports only one primary diversification route [2]. Procurement of this single building block can replace the need for two to three separate intermediates in parallel SAR campaigns.

Agrochemical Discovery Targeting Nematicidal or Antifungal 1,2,4-Oxadiazole Derivatives

Recent studies have demonstrated that 1,2,4-oxadiazole-5-carboxylate derivatives exhibit promising nematicidal activity against Meloidogyne incognita (corrected mortality rates up to 93.2% at 200 μg/mL) and antifungal activity against Sclerotinia sclerotiorum (EC₅₀ values as low as 2.9 μg/mL) [1]. While these specific data are for amide-containing 1,2,4-oxadiazole analogs rather than the target compound itself, the target compound's ethyl ester provides a direct entry point into this chemotype via aminolysis to the corresponding amide, positioning it as a strategic intermediate for agrochemical lead generation libraries [2].

Quote Request

Request a Quote for Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.